

Application Notes and Protocols for PROTAC Synthesis using Thiol-PEG12-acid Linkers

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Compound of Interest

Compound Name: Thiol-PEG12-acid

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Introduction

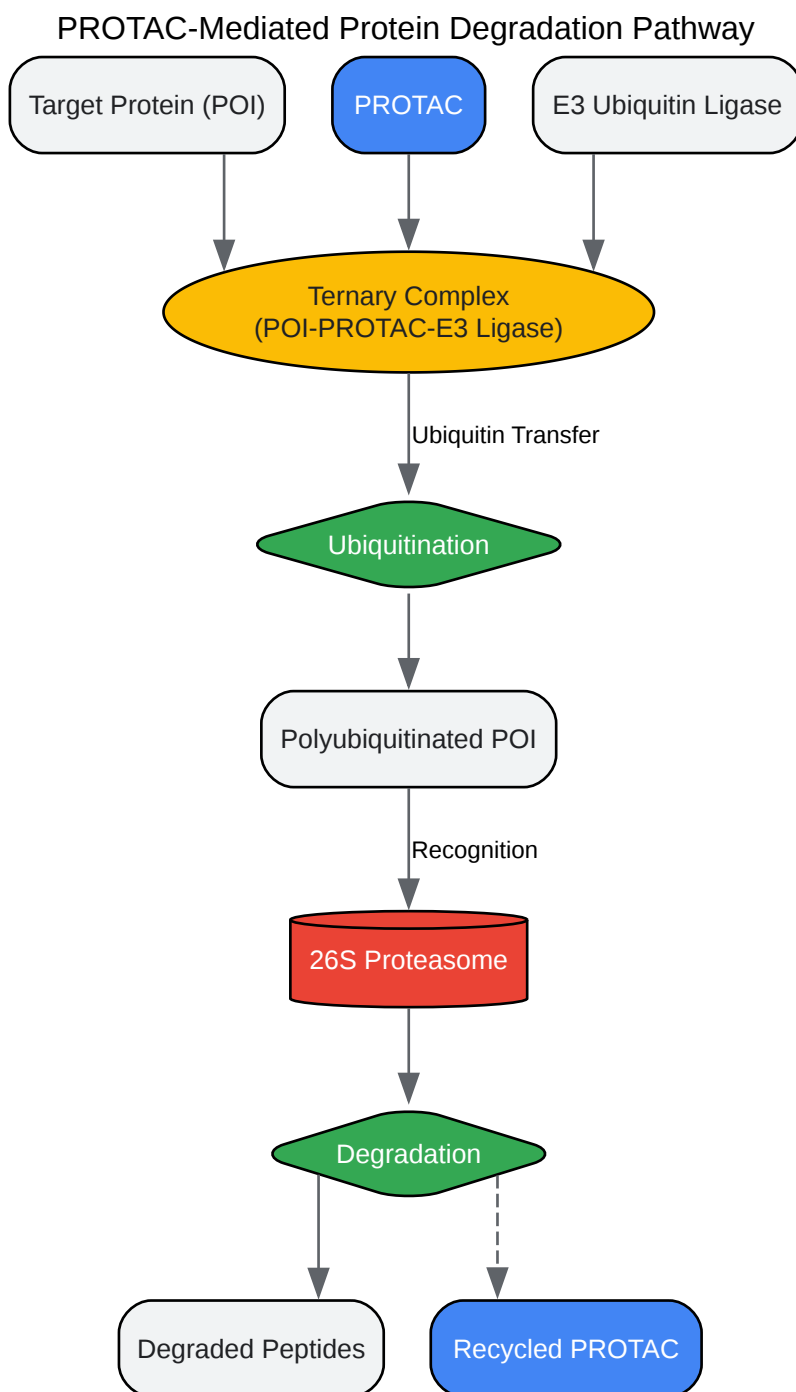
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency of protein degradation.[4][5]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[4][6] The **Thiol-PEG12-acid** linker is a versatile, heterobifunctional linker that offers a thiol group and a carboxylic acid group for sequential and directional conjugation of the POI and E3 ligase ligands, respectively.[7] This application note provides a detailed protocol for the synthesis, purification, and characterization of PROTACs utilizing a **Thiol-PEG12-acid** linker.

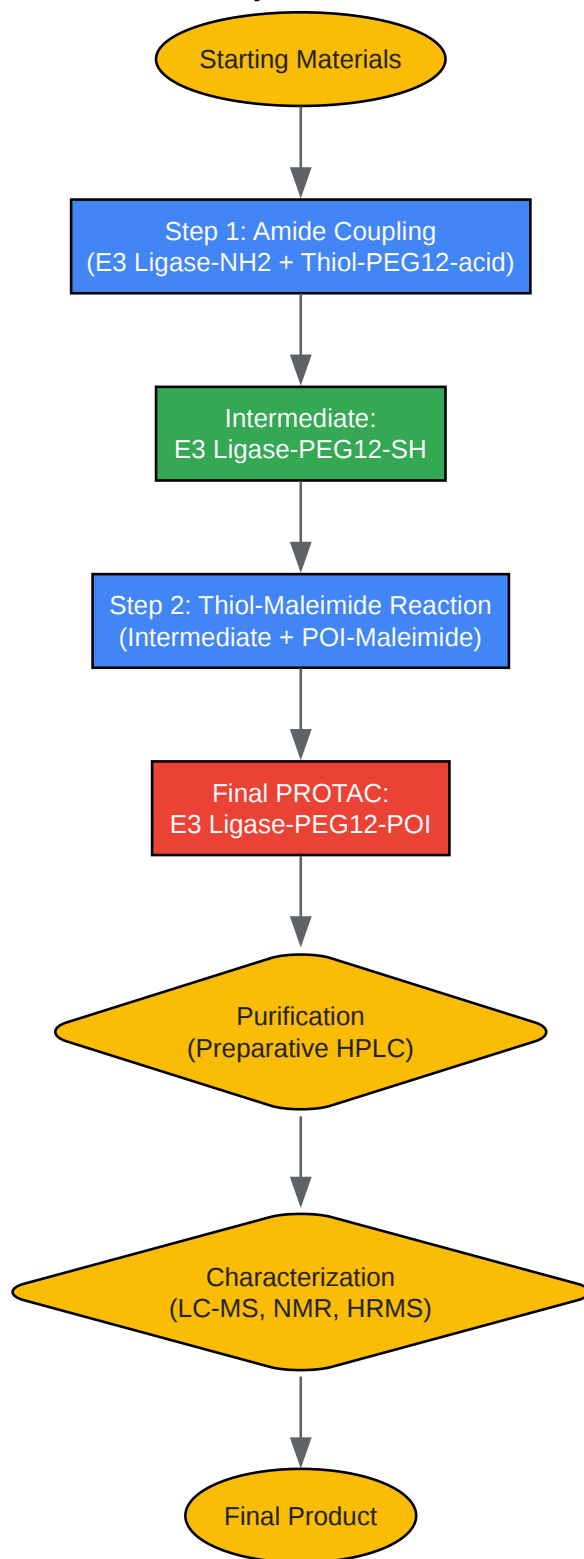
Signaling Pathway and Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized

and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in another round of degradation, acting catalytically.



PROTAC Synthesis Workflow

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